molecular formula C21H21NO3 B11346256 4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11346256
M. Wt: 335.4 g/mol
InChI Key: URMFYLIXLGTXIE-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings substituted with isopropyl and dimethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-(Propan-2-yl)benzaldehyde with 3,4-dimethylphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • 4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

4-(Propan-2-yl)phenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both isopropyl and dimethyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C21H21NO3/c1-13(2)16-7-9-18(10-8-16)24-21(23)19-12-20(25-22-19)17-6-5-14(3)15(4)11-17/h5-13H,1-4H3

InChI Key

URMFYLIXLGTXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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